molecular formula C23H26N4O4 B11835597 (R)-8-Azido-2-(Fmoc-amino)octanoic acid

(R)-8-Azido-2-(Fmoc-amino)octanoic acid

Cat. No.: B11835597
M. Wt: 422.5 g/mol
InChI Key: ORGUFSNMGCTGEA-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-8-Azido-2-(Fmoc-amino)octanoic acid is a specialized compound used primarily in the field of peptide synthesis. It features an azido group and a fluorenylmethyloxycarbonyl (Fmoc) protected amino group, making it a valuable building block in the synthesis of complex peptides and proteins. The presence of the azido group allows for further functionalization through click chemistry, while the Fmoc group provides protection during peptide assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Azido-2-(Fmoc-amino)octanoic acid typically involves multiple steps, starting from commercially available starting materials. The process generally includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.

    Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino compound with sodium azide in a suitable solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as column chromatography to obtain ®-8-Azido-2-(Fmoc-amino)octanoic acid in high purity.

Industrial Production Methods

Industrial production of ®-8-Azido-2-(Fmoc-amino)octanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis equipment and large-scale purification systems.

Chemical Reactions Analysis

Types of Reactions

®-8-Azido-2-(Fmoc-amino)octanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group.

    Coupling Reactions: The free amino group can be coupled with carboxylic acids or activated esters to form amide bonds, facilitating peptide synthesis.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF

    Azido Group Introduction: Sodium azide in DMF

    Coupling Reactions: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt)

Major Products Formed

    Triazoles: Formed through click chemistry with alkynes

    Peptides: Formed through amide bond formation with carboxylic acids or activated esters

Scientific Research Applications

®-8-Azido-2-(Fmoc-amino)octanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-8-Azido-2-(Fmoc-amino)octanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. The azido group allows for further functionalization through click chemistry, enabling the introduction of various functional groups or labels. The compound’s effects are exerted through its interactions with other molecules during the synthesis process, facilitating the formation of desired peptide sequences.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-8-Azido-2-(Fmoc-amino)octanoic acid is unique due to the presence of both the Fmoc-protected amino group and the azido group. This combination allows for versatile applications in peptide synthesis and functionalization, making it a valuable tool in various scientific research fields.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

(2R)-8-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid

InChI

InChI=1S/C23H26N4O4/c24-27-25-14-8-2-1-3-13-21(22(28)29)26-23(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,1-3,8,13-15H2,(H,26,30)(H,28,29)/t21-/m1/s1

InChI Key

ORGUFSNMGCTGEA-OAQYLSRUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCCCN=[N+]=[N-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

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